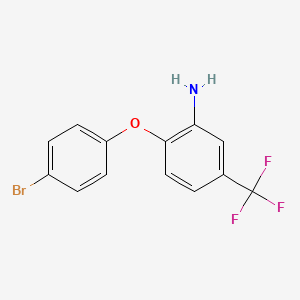

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF3NO/c14-9-2-4-10(5-3-9)19-12-6-1-8(7-11(12)18)13(15,16)17/h1-7H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNUQAGFIPEJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 4-bromophenol with 2-(trifluoromethyl)aniline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₁₃H₁₀BrF₃NO | 334.13 | 2-Bromophenoxy, 5-CF₃ |

| 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline | Not provided | C₁₃H₁₀ClF₃NO | 289.67 | 2-Chlorophenoxy, 5-CF₃ |

| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C₇H₅F₄N | 179.11 | 2-F, 5-CF₃ |

| 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline | 904253-69-6 | C₇H₄BrF₄N | 274.01 | 4-Br, 2-F, 5-CF₃ |

Biologische Aktivität

2-(4-Bromophenoxy)-5-(trifluoromethyl)aniline is a chemical compound characterized by its unique molecular structure, which includes a bromophenoxy group and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, related research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉BrF₃NO. The presence of the bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. For instance, it has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into its mechanism of action and therapeutic potential.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.76 | Induction of apoptosis via caspase activation |

| U-937 (Monocytic Leukemia) | 1.47 | Inhibition of cell proliferation |

| CEM-13 (T-Cell Leukemia) | 0.11 | Disruption of cellular signaling pathways |

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of electron-withdrawing groups like trifluoromethyl enhances its reactivity, potentially leading to stronger interactions with biological targets .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, flow cytometry assays indicated that treatment with this compound leads to a dose-dependent increase in apoptotic cell death in MCF-7 cells .

- Antimicrobial Efficacy : A comparative study on similar compounds revealed that those with bromine and fluorine substituents displayed enhanced antimicrobial activity compared to their non-substituted counterparts. This suggests a potential for developing new antibiotics based on the structural framework of this compound .

- Molecular Docking Studies : Computational modeling has provided insights into the binding affinities of this compound with various biological targets, indicating strong hydrophobic interactions that could be pivotal for its biological activity .

Q & A

Q. How can this compound serve as a precursor for kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.